Erbium nitride - 12020-21-2

Erbium nitride

Catalog Number: EVT-291368
CAS Number: 12020-21-2
Molecular Formula: ErN
Molecular Weight: 181.27 g/mol
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Product Introduction

Description

Erbium nitride (ErN) is a rare-earth metal mononitride belonging to a class of materials known as rare-earth pnictides. [, , , ] These materials are characterized by their unique electronic and magnetic properties, which stem from the presence of strongly localized 4f orbitals in the rare-earth element. [, ] ErN, in particular, has garnered considerable interest in various fields due to its potential for applications in optoelectronic devices, spintronic devices, thermoelectric devices, cryogenic systems, and as a buffer layer in semiconductor technology. [, , , , , ]

Synthesis Analysis

High-quality ErN thin films have been successfully deposited using specialized techniques within ultrahigh vacuum chambers. [] These films are typically capped with a thin layer of aluminum nitride (AlN) to prevent oxidation in ambient conditions, a common challenge with ErN due to erbium's high affinity for oxygen. [] Another method for ErN synthesis involves the nitridation of erbium metal spheres. This process requires erbium metal with a low oxygen content and yields ErN spheres with controlled sizes suitable for specific applications, such as cryocooler regenerators. [] Additionally, ErN crystals have been successfully grown on non-native substrates like tungsten foil via physical vapor transport. [] This method involves sublimating erbium metal under high temperatures (1620–1770 °C) and controlled nitrogen pressures (150–330 Torr). [] The growth rate in this method is exponentially related to temperature and inversely related to pressure. []

Physical and Chemical Properties Analysis
  • Electronic Properties: ErN has been identified as a semiconductor in its ferromagnetic phase. [, ] The band structure of ErN has been investigated both theoretically and experimentally, revealing a small indirect energy gap of around 0.2 eV. [] The conduction band minimum is located at the X-point of the Brillouin zone, while the valence band maximum is at the Γ-point. [] The smallest direct energy gap is around 1 eV, with two valence bands located at the X-point. [] Experimental studies have confirmed a minimum direct bandgap of 0.98 eV and a separation of approximately 0.37 eV between the two valence bands at the X-point. []
  • Optical Properties: ErN possesses a narrow direct bandgap of approximately 1 eV, making it suitable for applications in infrared (IR) photonic devices. [] The material exhibits photoluminescence, with observed transitions near 1 eV and between 2 and 4.5 eV. [, ] These transitions provide insights into the band structure of ErN and its potential for optoelectronic applications.
  • Magnetic Properties: ErN displays ferromagnetic behavior, a property attributed to the localized 4f electrons of erbium. [, ] This ferromagnetism makes ErN a potential candidate for spintronic applications, where the manipulation of electron spin is crucial.
  • Thermal Properties: ErN exhibits anisotropic thermal conductivity, meaning its thermal conductivity varies depending on the crystallographic direction. [] Studies have shown that ErN films exhibit relatively low thermal conductivity, ranging from 1.16 to 2 W mK−1 at room temperature, depending on the substrate used. [] This low thermal conductivity is advantageous for applications like thermoelectric devices and thermal barrier coatings. [] Furthermore, ErN has a large specific heat at cryogenic temperatures (1 J/K cm3 at 4K), making it suitable as a regenerator material in cryocooler applications. [, ]
Applications

Optoelectronics:

Erbium nitride's narrow direct bandgap of around 1 eV makes it promising for infrared (IR) photonic devices. [] The observed photoluminescence transitions further support its potential in optoelectronic applications. [, ]

Spintronics:

The ferromagnetic nature of ErN makes it attractive for spintronic devices, which exploit the spin of electrons alongside their charge. [, ] The ability to manipulate electron spin in ErN could lead to new generations of spintronic devices.

Thermoelectrics:

Erbium nitride's low thermal conductivity makes it a potential candidate for thermoelectric applications. [] Thermoelectric devices convert heat energy into electrical energy and vice versa, and materials with low thermal conductivity are desirable for improving their efficiency.

Cryogenics:

Erbium nitride's large specific heat at cryogenic temperatures makes it well-suited for use as a regenerator material in 4K Gifford-McMahon (GM) cryocoolers. [, ] Replacing conventional materials with ErN in these cryocoolers can enhance their cooling power and efficiency. []

Buffer Layers:

Erbium nitride and its oxide counterpart have shown promise as buffer layers in semiconductor technology, particularly for growing gallium nitride (GaN) on silicon substrates. [, ] The use of ErN as a buffer layer can help mitigate lattice mismatch issues and improve the quality of GaN epitaxial layers. []

Holmium Copper (HoCu2)

Relevance:
* Structurally, HoCu2 is not related to Erbium nitride.* Research indicates that partially substituting HoCu2 with ErN in the second-stage regenerator of a 4K-GM cryocooler significantly enhances cooling power. [] * This finding highlights ErN's potential as a replacement or enhancing agent for conventional regenerator materials like HoCu2 in cryocooler applications.

Erbium Arsenide (ErAs)

Relevance: * Like Erbium nitride, ErAs belongs to the class of rare-earth pnictides. []* Both compounds share a similar crystal structure and exhibit comparable mechanical and thermal properties, making ErAs a valuable reference point for studying ErN. []* The research on the anisotropic properties of ultrasonic wave velocity and thermal conductivity in ErAs provides insights into the potential applications of ErN in similar fields. []

Gallium Nitride (GaN)

Relevance: * Erbium nitride can be incorporated into GaN to form Er-doped GaN (Er:GaN), a material with significant potential for applications in solid-state lasers and optoelectronic devices operating at 1.54 μm. [, , ]* The integration of Erbium nitride with GaN aims to leverage the favorable properties of both materials for developing advanced photonic devices. [, ]* The use of erbium oxide and nitride layers as buffers for GaN growth on silicon substrates demonstrates the potential for creating high-quality GaN epitaxial layers. []

Aluminum Nitride (AlN)

Relevance: * Thin AlN layers are used as capping layers for Erbium nitride thin films to prevent oxidation in ambient conditions. []* The incorporation of AlN demonstrates a method to enhance the stability and durability of ErN-based devices for real-world applications. []

Lanthanum Nitride (LaN)

Relevance: * The formation of mixed crystals of Thorium nitride (ThN) with various rare-earth nitrides, including LaN and ErN, has been investigated. []* This research suggests the possibility of creating solid solutions or alloys by combining ErN with other rare-earth nitrides, potentially leading to materials with tailored properties. []

Cerium Nitride (CeN)

Relevance: * Similar to LaN, CeN has been studied in the context of forming mixed crystals with ThN and other rare-earth nitrides, including ErN. [, , ]* The studies on miscibility and phase relationships between CeN and other nitrides contribute to understanding the potential of ErN in forming solid solutions or composite materials. [, , ]

Praseodymium Nitride (PrN)

Relevance: * PrN has been investigated for its miscibility with Thorium carbide (ThC) and Uranium nitride (UN) alongside other rare-earth nitrides, including ErN. [, ] * These studies contribute to understanding the broader chemical behavior of ErN and its potential interactions with other nitrides in various material systems. [, ]

Neodymium Nitride (NdN)

Relevance: * NdN has been investigated alongside ErN in studies related to miscibility with ThC and UN, similar to PrN. [, ]* These investigations provide insights into the chemical compatibility and potential interactions of ErN with other rare-earth nitrides in diverse material systems. [, ]

Samarium Nitride (SmN)

Relevance: * SmN is included in studies exploring the miscibility and phase behavior of various rare-earth nitrides, including ErN, with ThN, ThC, and UN. [, , ]* These investigations enhance the understanding of the chemical interactions and potential for forming solid solutions or composites involving ErN and other rare-earth nitrides. [, , ]

Gadolinium Nitride (GdN)

Relevance: * Similar to other rare-earth nitrides, GdN is investigated for its miscibility with ThC and UN alongside ErN. [, ]* These studies contribute to understanding the broader chemical interactions and compatibility of ErN within a range of rare-earth nitride systems. [, ]

Dysprosium Nitride (DyN)

Relevance: * DyN is included in studies investigating the miscibility and phase behavior of various rare-earth nitrides, including ErN, with UN. []* These investigations help elucidate the chemical compatibility and potential interactions of ErN with other rare-earth nitrides. []

Properties

CAS Number

12020-21-2

Product Name

Erbium nitride

IUPAC Name

azanylidyneerbium

Molecular Formula

ErN

Molecular Weight

181.27 g/mol

InChI

InChI=1S/Er.N

InChI Key

VZVZYLVXLCEAMR-UHFFFAOYSA-N

SMILES

N#[Er]

Canonical SMILES

N#[Er]

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